Acide 2-amino-2-(3,4-dihydroxyphényl)acétique

Vue d'ensemble

Description

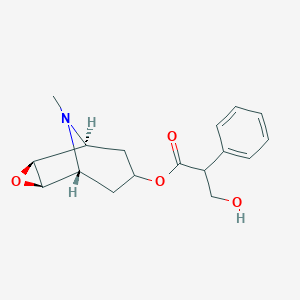

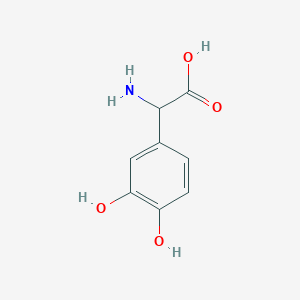

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is an organic compound belonging to the class of catechols, which are characterized by the presence of a 1,2-benzenediol moiety . . It plays a significant role in various biochemical processes and has been the subject of extensive scientific research.

Applications De Recherche Scientifique

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a ligand in the preparation of metal complexes.

Biology: Studied for its role as a dopamine metabolite and its involvement in neurotransmitter pathways.

Medicine: Investigated for its potential therapeutic effects in neurological disorders.

Industry: Utilized in the synthesis of various pharmaceuticals and chemical intermediates.

Mécanisme D'action

Target of Action

The primary target of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, also known as 3,4-Dihydroxyphenylacetic acid (DOPAC), is the dopamine neurotransmitter system in the brain . This compound is a major metabolite of dopamine , which plays a crucial role in several brain functions, including motor control, reward, and reinforcement.

Mode of Action

DOPAC is derived from the intra-neuronal metabolism of cytoplasmic dopamine . It interacts with its targets by being produced as a byproduct when dopamine is broken down. The presence of DOPAC is often used as a measure of the overall activity of the dopamine system.

Biochemical Pathways

DOPAC is involved in the dopamine metabolic pathway . When dopamine is metabolized in neurons, it can be converted into DOPAC. This process provides a mechanism for the neuron to deactivate and remove dopamine, helping to regulate the overall levels of this neurotransmitter in the brain.

Result of Action

The production of DOPAC from dopamine is a normal part of dopamine metabolism. Changes in the levels of DOPAC can indicate alterations in dopamine function. For example, decreased levels of DOPAC can be a biomarker of central dopamine deficiency .

Action Environment

The action of DOPAC is influenced by various environmental factors within the brain. For instance, the activity of the enzymes that convert dopamine to DOPAC can be affected by other neurotransmitters, drugs, and disease states. Furthermore, the safety data sheet suggests handling this compound in a well-ventilated place and avoiding formation of dust and aerosols , indicating that its stability and efficacy could be influenced by environmental conditions.

Analyse Biochimique

Biochemical Properties

It is known to be a metabolite of the neurotransmitter dopamine . As such, it may interact with enzymes involved in dopamine metabolism, such as monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) .

Cellular Effects

Given its role as a dopamine metabolite, it may influence cell signaling pathways related to dopamine transmission

Molecular Mechanism

The molecular mechanism of action of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is not well-defined. It is likely to exert its effects at the molecular level through interactions with biomolecules involved in dopamine metabolism . These may include binding interactions with enzymes such as MAO and COMT, and potential changes in gene expression related to dopamine signaling .

Metabolic Pathways

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is involved in the metabolic pathway of dopamine . It is metabolized by the enzymes MAO and COMT to form homovanillic acid (HVA), another dopamine metabolite .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid can be achieved through various methods. One common approach involves the aerobic biotransformation of 4-hydroxyphenylacetic acid using whole cell cultures of Arthrobacter protophormiae, yielding the desired product with a 52% yield . Another method includes the use of chemical reagents and catalysts to facilitate the reaction under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the compound into its oxidized form using oxidizing agents.

Reduction: Reduction reactions can convert the compound into its reduced form using reducing agents.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Comparaison Avec Des Composés Similaires

3-Methoxytyramine: Another dopamine metabolite that is degraded to form homovanillic acid.

Homovanillic Acid: A major end-product of dopamine metabolism.

Uniqueness: 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid is unique due to its specific role in the dopamine metabolic pathway and its potential applications in various fields of research. Its ability to undergo diverse chemical reactions and its involvement in critical biochemical processes make it a compound of significant interest.

Propriétés

IUPAC Name |

2-amino-2-(3,4-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-2-5(10)6(11)3-4/h1-3,7,10-11H,9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWTWPZGSGMRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937079 | |

| Record name | Amino(3,4-dihydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-62-5, 16534-84-2 | |

| Record name | α-Amino-3,4-dihydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(3,4-dihydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-[4-[[1-(4-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide](/img/structure/B92483.png)